molecular formula C8H12N6 B1483877 1-(2-azidoethyl)-3-cyclopropyl-1H-pyrazol-5-amine CAS No. 2098136-24-2

1-(2-azidoethyl)-3-cyclopropyl-1H-pyrazol-5-amine

Cat. No. B1483877
CAS RN: 2098136-24-2
M. Wt: 192.22 g/mol
InChI Key: KBCJVLYPFXNICE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product .


Molecular Structure Analysis

This involves determining the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It may include reactions with other compounds, its reactivity, and the products formed .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound. It may include its melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Researchers have developed methods to synthesize pyrazole and pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine derivatives starting from related azide compounds, with observed antibacterial and antifungal activities in some derivatives, indicating potential applications in developing new antimicrobial agents (Farghaly & El-Kashef, 2005).

Reactivity in Palladium-catalyzed Arylations

  • Studies on the reactivity of 5-aminopyrazoles bearing a cyclopropyl group at C3-position in palladium-catalyzed direct C4-arylations demonstrated successful employment of these compounds, offering a pathway to regioselectively synthesize C4-arylated pyrazoles. This reactivity could be significant for the synthesis of complex organic molecules (Sidhom et al., 2018).

Domino Reactions for Heterocyclic Compounds

  • Research into domino reactions of arylglyoxals with pyrazol-5-amines has provided selective access to pyrazolo-fused naphthyridines, diazocanes, and pyrroles. These findings suggest the versatility of pyrazol-5-amines in synthesizing novel heterocyclic compounds, which may have implications for drug development and materials science (Jiang et al., 2014).

Antimicrobial Applications

  • A series of novel substituted pyrazol-5-amine derivatives demonstrated potent antimicrobial activities, highlighting the potential of such compounds in addressing bacterial and fungal infections. This research emphasizes the role of structural modifications in enhancing the biological efficacy of pyrazol-5-amine derivatives (Raju et al., 2010).

Multicomponent Synthesis Approaches

  • Multicomponent synthesis approaches have been utilized to create highly substituted 1H-pyrazolo[3,4-b]pyridines, demonstrating the efficiency and versatility of using pyrazol-5-amines as starting materials in synthesizing complex heterocyclic structures. This methodological advancement may facilitate the discovery of new compounds with significant biological or material properties (Hill, 2016).

Safety And Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, and any hazards associated with it .

properties

IUPAC Name

2-(2-azidoethyl)-5-cyclopropylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6/c9-8-5-7(6-1-2-6)12-14(8)4-3-11-13-10/h5-6H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCJVLYPFXNICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)N)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-azidoethyl)-3-cyclopropyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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